2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride” is a chemical compound with the molecular formula C13H20N2O2 . It is also known by its synonyms 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione and 2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-piperidinyl)- .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H20N2O2 . This indicates that it contains 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code provides a textual representation of the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “this compound”, the molecular formula is C13H20N2O2 and the molecular weight is 236.31 .Scientific Research Applications
Anticonvulsant Activity
Several studies have synthesized and evaluated derivatives of 2-azaspiro compounds for their anticonvulsant activities. For instance, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were investigated for their anticonvulsant and neurotoxic properties. The modifications involved the introduction of an aromatic area to the cyclohexane ring. Most compounds displayed anticonvulsant activity in the MES test, with some showing neurotoxicity at certain doses. The study identified potent analogues with higher protection than magnesium valproate, a standard substance used in the MES-test in mice (Obniska, Kamiński, & Tatarczyńska, 2006).
Structural and Conformational Studies
Research on buspirone analogs, including structural and conformational analyses using NMR, sheds light on the dynamic exchange processes within these molecules. Such studies provide insights into the conformations of piperazine rings in buspirone and its analogs, essential for understanding their pharmacological activities (Chilmonczyk, Cybulski, Szelejewska-Woźniakowska, & Leś, 1996).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, illustrates the compound's versatility in drug discovery. These functionalized pyrrolidines, piperidines, and azepines are critical scaffolds for chemistry-driven drug discovery, highlighting the broad applicability of these spirocyclic compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Properties
IUPAC Name |
2-piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c16-11-8-13(5-1-2-6-13)12(17)15(11)10-4-3-7-14-9-10;/h10,14H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWROCTJOGZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.